molecular formula C12H13N3O2 B1407505 3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide CAS No. 1638612-60-8

3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide

Cat. No.: B1407505
CAS No.: 1638612-60-8
M. Wt: 231.25 g/mol
InChI Key: PJQQSJBEAQGKNX-UHFFFAOYSA-N
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Description

3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol. This compound has gained significant attention in scientific research fields, primarily in organic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide typically involves the reaction of appropriate quinoxaline derivatives with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert it into more reduced forms of quinoxaline derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxaline derivatives .

Scientific Research Applications

3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-N-methyl-3,4-dihydroquinoxaline-6-carboxamide
  • 3-oxo-N-ethyl-3,4-dihydroquinoxaline-6-carboxamide
  • 3-oxo-N-butyl-3,4-dihydroquinoxaline-6-carboxamide

Uniqueness

3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-oxo-N-propyl-4H-quinoxaline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-5-13-12(17)8-3-4-9-10(6-8)15-11(16)7-14-9/h3-4,6-7H,2,5H2,1H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQQSJBEAQGKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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